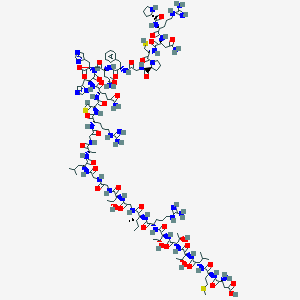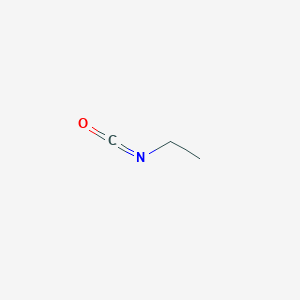
4-Hydroxy-1,2-oxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Hydroxy-1,2-oxazole-3-carboxylic acid” is a type of organic compound known as furazans . Furazans are compounds containing a furazan moiety, which consists of a five-membered aromatic ring with 1 oxygen and 2 nitrogen atoms at positions 2, 1, and 5, respectively .
Synthesis Analysis
The synthesis of oxazoles, including “4-Hydroxy-1,2-oxazole-3-carboxylic acid”, can be achieved through various methods . One such method involves a direct electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition strategy, employing naturally abundant and inexpensive carboxylic acids as starting materials .Molecular Structure Analysis
Oxazoles, including “4-Hydroxy-1,2-oxazole-3-carboxylic acid”, are five-membered heterocyclic ring structures containing an oxygen in the 1-position and a nitrogen in the 3-position .Chemical Reactions Analysis
The chemical reactions of oxazoles involve various processes. For instance, the oxazole ring tends to collapse under UV irradiation, rearranging to oxazole through azirine intermediate . The azirine intermediate can react with nucleophiles, especially carboxylic acids .Aplicaciones Científicas De Investigación
Pharmaceutical Chemistry
4-Hydroxy-1,2-oxazole-3-carboxylic acid: is a valuable intermediate in pharmaceutical chemistry. It’s involved in the synthesis of various biologically active compounds. Oxazoles, the class to which this compound belongs, are present in many drugs due to their ability to bind to specific biological targets and exert therapeutic effects . For instance, oxazole rings are found in drugs like oxaprozin (an anti-inflammatory drug), voriconazole (an antifungal drug), and sunitinib (an anticancer drug) .
Magnetic Nanocatalysis
The compound has applications in the development of magnetic nanocatalysts for organic synthesis. Magnetic nanoparticles can be modified to create efficient catalysts for the synthesis of oxazole derivatives. These catalysts are advantageous due to their high stability and ease of separation from reaction mixtures using an external magnet .
Antimicrobial Activity
Oxazole derivatives, including 4-Hydroxy-1,2-oxazole-3-carboxylic acid , have been studied for their antimicrobial properties. They are known to exhibit activity against a variety of pathogens, including bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Research
The oxazole moiety is significant in anticancer research. Compounds containing the oxazole ring have been shown to exhibit anticancer properties. They are often investigated for their potential as chemotherapeutic agents, targeting various cancer cell lines .
Anti-inflammatory Applications
Due to the inherent pharmacological properties of oxazole compounds, 4-Hydroxy-1,2-oxazole-3-carboxylic acid may be used in the development of anti-inflammatory drugs. Its structural similarity to other anti-inflammatory compounds suggests its potential in this field .
Drug Design and Bioisosterism
This compound can be used in drug design, particularly through bioisosteric replacement strategies. Bioisosterism involves replacing one functional group with another that has similar physical or chemical properties to improve drug efficacy or reduce toxicity .
Synthesis of Heterocyclic Compounds
Heterocyclic chemistry is a crucial area of study, and 4-Hydroxy-1,2-oxazole-3-carboxylic acid serves as an important building block for the synthesis of various heterocyclic compounds. These compounds have diverse biological and medicinal properties, making them valuable in drug discovery .
Catalysis Research
The compound is also relevant in catalysis research, particularly in the synthesis of oxazole derivatives. The development of new catalytic systems that are more efficient and environmentally friendly is a key research topic, and 4-Hydroxy-1,2-oxazole-3-carboxylic acid plays a role in this area .
Mecanismo De Acción
Target of Action
It belongs to the class of organic compounds known as isoxazoles, which are heterocyclic organic compounds containing an isoxazole moiety .
Mode of Action
Isoxazole compounds typically interact with their targets based on their chemical diversity
Biochemical Pathways
Isoxazole compounds are known for their significant biological interests , suggesting that they may interact with multiple biochemical pathways
Result of Action
Isoxazole compounds are known to bind to biological targets based on their chemical diversity , suggesting that they may have diverse molecular and cellular effects
Action Environment
The synthesis of isoxazole compounds has been achieved using eco-friendly synthetic strategies , suggesting that environmental factors may play a role in the synthesis and stability of these compounds
Propiedades
IUPAC Name |
4-hydroxy-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO4/c6-2-1-9-5-3(2)4(7)8/h1,6H,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLGFQXJBUOAAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NO1)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647741 |
Source


|
| Record name | 4-Hydroxy-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1,2-oxazole-3-carboxylic acid | |
CAS RN |
178316-77-3 |
Source


|
| Record name | 4-Hydroxy-3-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178316-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Bis[(2-chlorophenyl)sulfanyl]methylidenecyanamide](/img/structure/B125295.png)




